2-Bromo-4-(ethoxymethyl)pyridine 2-Bromo-4-(ethoxymethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1289385-06-3
VCID: VC0168163
InChI: InChI=1S/C8H10BrNO/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5H,2,6H2,1H3
SMILES: CCOCC1=CC(=NC=C1)Br
Molecular Formula: C8H10BrNO
Molecular Weight: 216.078

2-Bromo-4-(ethoxymethyl)pyridine

CAS No.: 1289385-06-3

Cat. No.: VC0168163

Molecular Formula: C8H10BrNO

Molecular Weight: 216.078

* For research use only. Not for human or veterinary use.

2-Bromo-4-(ethoxymethyl)pyridine - 1289385-06-3

Specification

CAS No. 1289385-06-3
Molecular Formula C8H10BrNO
Molecular Weight 216.078
IUPAC Name 2-bromo-4-(ethoxymethyl)pyridine
Standard InChI InChI=1S/C8H10BrNO/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5H,2,6H2,1H3
Standard InChI Key XBYFQVFVGJPTKC-UHFFFAOYSA-N
SMILES CCOCC1=CC(=NC=C1)Br

Introduction

2-Bromo-4-(ethoxymethyl)pyridine is a brominated pyridine derivative characterized by the presence of an ethoxymethyl substituent at the 4-position of the pyridine ring. This compound is primarily used in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its bromine atom serves as a reactive site for further functionalization, making it a versatile intermediate in chemical research and industry.

Synthesis

The synthesis of 2-Bromo-4-(ethoxymethyl)pyridine typically involves bromination or functionalization reactions on pyridine derivatives. A common route includes:

  • Starting Material: A precursor such as 4-(hydroxymethyl)pyridine.

  • Bromination: Introduction of bromine at the 2-position using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.

  • Ethoxylation: Conversion of the hydroxymethyl group to an ethoxymethyl group using ethyl iodide or similar alkylating agents under basic conditions.

This synthetic pathway ensures high yields and purity, making it suitable for industrial applications.

Pharmaceutical Industry

  • Intermediate for Drug Synthesis: The bromine atom allows for coupling reactions (e.g., Suzuki or Heck reactions) to create complex pharmaceutical compounds.

  • Potential Bioactivity: Pyridine derivatives are often explored for antimicrobial, antifungal, and anti-inflammatory properties.

Agrochemical Development

  • Used in synthesizing pesticides and herbicides due to its ability to modify biological activity through functional group variations.

Material Science

  • Acts as a precursor for advanced materials such as liquid crystals or polymers with specific electronic properties.

Safety and Handling

Hazard ClassificationDetails
GHS Signal WordWarning
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection)
StorageStore in a cool, dry place away from light and moisture

Proper personal protective equipment (PPE), such as gloves and safety goggles, is essential when handling this compound.

Reactivity

The bromine atom in 2-Bromo-4-(ethoxymethyl)pyridine participates readily in:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

  • Nucleophilic substitution reactions to introduce diverse functional groups.

Analytical Data

Spectroscopic techniques such as NMR (^1H and ^13C) and IR spectroscopy are commonly used to confirm the structure and purity of this compound.

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